molecular formula C22H19N3O3 B4407211 N~1~-(4-{[2-(Benzoylamino)acetyl]amino}phenyl)benzamide

N~1~-(4-{[2-(Benzoylamino)acetyl]amino}phenyl)benzamide

Cat. No.: B4407211
M. Wt: 373.4 g/mol
InChI Key: LFHUTYPANCLWCW-UHFFFAOYSA-N
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Description

N~1~-(4-{[2-(Benzoylamino)acetyl]amino}phenyl)benzamide is an organic compound with a complex structure that includes benzamide and benzoylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[2-(Benzoylamino)acetyl]amino}phenyl)benzamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzamide with benzoyl chloride in the presence of a base to form the benzoylamino intermediate. This intermediate is then reacted with 2-(benzoylamino)acetic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{[2-(Benzoylamino)acetyl]amino}phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions, particularly at the benzoylamino group, can lead to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different benzamide derivatives, while reduction can lead to simpler amine compounds.

Scientific Research Applications

N~1~-(4-{[2-(Benzoylamino)acetyl]amino}phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological molecules, including proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N1-(4-{[2-(Benzoylamino)acetyl]amino}phenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-(4-{[2-(Benzoylamino)acetyl]amino}phenyl)benzamide include:

  • 4-aminobenzamide
  • N-benzoyl-4-aminobenzamide
  • N-(4-carbamoylphenyl)-4-nitrobenzamide

Uniqueness

Its combination of benzamide and benzoylamino groups provides distinct properties that differentiate it from similar compounds .

Properties

IUPAC Name

N-[2-(4-benzamidoanilino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c26-20(15-23-21(27)16-7-3-1-4-8-16)24-18-11-13-19(14-12-18)25-22(28)17-9-5-2-6-10-17/h1-14H,15H2,(H,23,27)(H,24,26)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHUTYPANCLWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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